molecular formula C13H19N B8740471 N-methyl-4-phenylcyclohexan-1-amine

N-methyl-4-phenylcyclohexan-1-amine

Cat. No.: B8740471
M. Wt: 189.30 g/mol
InChI Key: LPEIUXZTEWKLKI-UHFFFAOYSA-N
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Description

N-methyl-4-phenylcyclohexan-1-amine (CAS: 1181458-08-1) is a cyclohexane derivative featuring a phenyl group at the 4-position and an N-methylamine substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₃H₂₀ClN (hydrochloride salt form; molecular weight: 225.76 g/mol) .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-methyl-4-phenylcyclohexan-1-amine

InChI

InChI=1S/C13H19N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3

InChI Key

LPEIUXZTEWKLKI-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-[2-(4-Chlorophenyl)ethyl]-4-methylcyclohexan-1-amine

  • Structure : Features a 4-methylcyclohexan-1-amine core with a 2-(4-chlorophenyl)ethyl substituent.
  • Molecular Formula : C₁₅H₂₂ClN (MW: 251.79 g/mol) .
  • Key Differences: The addition of a chlorine atom on the phenyl ring and an ethyl chain increases molecular weight and lipophilicity compared to N-methyl-4-phenylcyclohexan-1-amine. Potential enhanced steric hindrance due to the ethyl linkage, which may affect receptor binding in bioactive applications.

4-Phenylbutylamine

  • Structure : A straight-chain amine with a phenyl group at the terminal position.
  • Molecular Formula : C₁₀H₁₅N (MW: 149.24 g/mol) .
  • Key Differences :
    • Lacks the cyclohexane ring and N-methyl group, resulting in reduced structural rigidity and altered pharmacokinetic properties.
    • Simpler structure may limit utility in complex syntheses compared to cyclohexane-based amines.

2,2-Diphenylethan-1-amine

  • Structure : Ethylamine backbone with two phenyl groups at the 2-position.
  • Molecular Formula : C₁₄H₁₅N (MW: 197.28 g/mol) .
  • Widely used as a building block for pharmaceuticals and polymers, whereas this compound’s applications are less documented .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Structure: Cyclohexanone ring with 3-methoxyphenyl and methylamino substituents.
  • Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .
  • Key Differences: Presence of a ketone group (cyclohexanone) instead of an amine-linked cyclohexane alters reactivity and hydrogen-bonding capacity. Methoxy group may enhance metabolic stability compared to unsubstituted phenyl analogs.

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine

  • Structure: Cyclohexane ring with multiple methyl and aminomethyl groups.
  • Molecular Formula : C₁₁H₂₄N₂ (MW: 184.33 g/mol; CAS: 919013-75-5) .
  • Key Differences :
    • Higher degree of methylation increases hydrophobicity and may influence bioavailability.
    • Structural complexity could limit synthetic accessibility compared to this compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₃H₂₀ClN 225.76 Phenyl, N-methylamine Cyclohexane backbone, hydrochloride salt form
N-[2-(4-Chlorophenyl)ethyl]-4-methylcyclohexan-1-amine C₁₅H₂₂ClN 251.79 4-Chlorophenyl, ethyl chain Increased lipophilicity
4-Phenylbutylamine C₁₀H₁₅N 149.24 Terminal phenyl, straight-chain amine Simpler structure, limited rigidity
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Dual phenyl groups High steric bulk, versatile intermediate
Methoxmetamine C₁₄H₁₉NO₂ 233.31 3-Methoxyphenyl, cyclohexanone Ketone group alters reactivity
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine C₁₁H₂₄N₂ 184.33 Multiple methyl groups Enhanced hydrophobicity

Limitations and Knowledge Gaps

  • Physicochemical data (e.g., boiling point, solubility) for this compound are absent in available sources .
  • Pharmacological studies and industrial applications remain underexplored compared to analogs like 2,2-diphenylethan-1-amine .

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., distillation) .
  • Emergency Measures : In case of inhalation, administer fresh air and seek immediate medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber glass under nitrogen at 2–8°C to prevent degradation .

How can spectroscopic methods differentiate structural isomers of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Compare cyclohexane ring proton splitting patterns (e.g., axial vs. equatorial protons at δ 1.2–2.5 ppm). Methyl groups appear as singlets near δ 2.3 ppm .
    • ¹³C NMR : Identify quaternary carbons (e.g., cyclohexane C1 at δ 45–50 ppm) and aromatic carbons (δ 125–140 ppm) .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

What strategies minimize environmental impact during large-scale synthesis?

Q. Methodological Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with comparable polarity .
  • Waste Management : Recover methanol via fractional distillation (>90% recovery efficiency). Neutralize acidic byproducts with calcium carbonate before disposal .

How do catalytic systems influence the stereochemistry of this compound?

Q. Methodological Answer :

  • Heterogeneous Catalysts : Co₃O₄ on graphene promotes cis-isomer formation due to surface geometry constraints.
  • Homogeneous Catalysts : Chiral ligands (e.g., BINAP) with palladium enable enantioselective synthesis, though yields may drop by 10–15% .
    Validation : Monitor stereochemistry via polarimetry or chiral HPLC (Chiralpak IA column) .

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